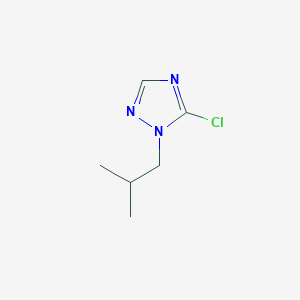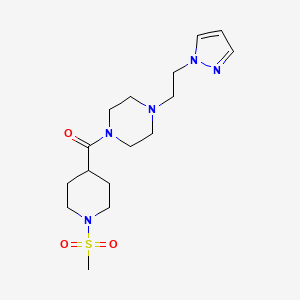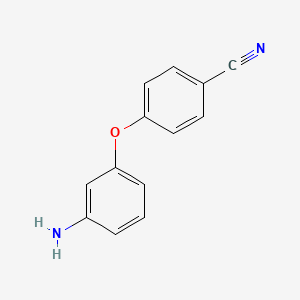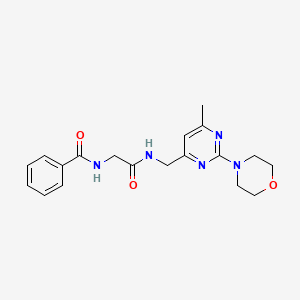
5-Chloro-1-isobutyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-isobutyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . These compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including 5-Chloro-1-isobutyl-1H-1,2,4-triazole, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . These methods often involve the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
1,2,4-Triazole is a planar molecule with unique structure and properties . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . Although two tautomers can be envisioned, only one exists practically speaking .Chemical Reactions Analysis
1,2,4-Triazoles, including 5-Chloro-1-isobutyl-1H-1,2,4-triazole, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-triazole scaffold, including its chlorinated derivatives, exhibits significant antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. For instance, studies have investigated the antifungal activity of 1,2,4-triazoles against strains like Candida albicans and Rhizopus oryzae . These compounds could serve as promising leads for novel antimicrobial agents.
Anticancer Potential
1,2,4-Triazoles have been studied extensively for their anticancer properties. The chlorinated variant, such as 5-Chloro-1-isobutyl-1H-1,2,4-triazole, may interact with biological receptors through hydrogen bonding and dipole interactions . Researchers have explored their potential as chemotherapeutic agents, and further investigations are ongoing to identify new drug candidates.
Materials Sciences
The 1,2,4-triazole scaffold has relevance in materials science. Researchers have incorporated it into polymers, coatings, and other materials due to its stability and functional groups. These applications extend beyond pharmaceuticals and offer exciting avenues for innovation.
Mecanismo De Acción
The mechanism of action of 1,2,4-triazoles is largely attributed to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Direcciones Futuras
The future directions in the research of 1,2,4-triazole-containing scaffolds, including 5-Chloro-1-isobutyl-1H-1,2,4-triazole, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The widespread potential pharmaceutical activity of 1,2,4-triazoles has attracted remarkable attention, especially in the last two decades .
Propiedades
IUPAC Name |
5-chloro-1-(2-methylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXMPHLHFVQDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-isobutyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2704811.png)
![2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704812.png)

![3-Methyl-6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2704815.png)


![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2704820.png)
![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)
![3-[4-(Difluoromethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B2704826.png)
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)